molecular formula C14H11NO3S2 B3003252 2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-77-8

2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3003252
CAS No.: 82158-77-8
M. Wt: 305.37
InChI Key: GCLNYGZZHZVKTK-VCABWLAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a conjugated (2E)-3-phenylprop-2-en-1-ylidene group at position 5 and a sulfanylidene (C=S) moiety at position 2 of the thiazolidinone core. This molecule has been explored for pharmaceutical applications, including metabolic and anti-infective agents, under proprietary names like Kinedak and Sorbistat .

Properties

IUPAC Name

2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c16-12(17)9-15-13(18)11(20-14(15)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/b7-4+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNYGZZHZVKTK-VCABWLAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazolidinone ring, an acetic acid moiety, and a phenylpropene side chain. The unique configuration of this molecule contributes to its biological properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C15H13N1O3S2
Molecular Weight 325.40 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the thiazolidinone ring through the reaction of appropriate isothiocyanates with amines, followed by modifications to introduce the phenylpropene and acetic acid functionalities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study evaluated various thiazolidinone derivatives against a range of bacterial strains including Escherichia coli and Staphylococcus aureus , showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
2-(Thiazolidinone derivative)E. coli15
2-(Thiazolidinone derivative)S. aureus18

Anticancer Activity

In addition to antimicrobial effects, thiazolidinone derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cell proliferation. For example, studies indicate that these compounds can inhibit the activity of topoisomerases and other enzymes crucial for DNA replication .

Case Study: Anticancer Evaluation
A study published in ResearchGate evaluated the cytotoxic effects of several thiazolidinone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential as chemotherapeutic agents .

The biological activity of 2-[(5E)-4-oxo...] is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It could bind to specific receptors that modulate cellular signaling pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazolidinone Core

2.1.1. Benzylidene vs. Phenylpropenylidene Derivatives
  • Compound 6: 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid () Key Difference: Replaces the (2E)-3-phenylpropenylidene with a 4-methoxybenzylidene group. However, the absence of the propenylidene conjugation may reduce planarity and alter biological target binding. Synthesis: Hydrolysis of ethyl ester precursors under acidic conditions (HCl/acetic acid) yields the carboxylic acid derivative .
2.1.2. Chlorophenyl-Substituted Analogues
  • (4-Oxothiazolidin-5-ylidene)acetic acid derivative () Key Difference: Incorporates a 4-chlorophenyl group instead of the propenylidene chain. Impact: The electron-withdrawing chlorine atom may improve metabolic stability but reduce solubility.
2.1.3. Hydrazono and Dimethylaminophenyl Derivatives
  • 2-(2-{(2E)-3-[4-(Dimethylamino)phenyl]-1,2-diazaprop-2-enylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid () Key Difference: Introduces a hydrazono linker and a dimethylaminophenyl group. Impact: The dimethylamino group acts as a strong electron donor, increasing solubility and possibly enhancing interactions with charged biological targets.

Modifications to the Acetic Acid Side Chain

2.2.1. Ethanesulfonic Acid Derivative
  • 2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid () Key Difference: Replaces acetic acid with ethanesulfonic acid. Impact: The sulfonic acid group (pKa ~1) significantly increases acidity and water solubility compared to the acetic acid (pKa ~4.7) in the parent compound. This modification is advantageous for intravenous formulations .
2.2.2. Methylsulfanyl Butanoic Acid Chain
  • 2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid () Key Difference: Extends the side chain to a butanoic acid with a methylsulfanyl group. The dimethoxybenzylidene substituent may enhance UV absorption, useful in analytical detection .

Stereochemical and Conformational Differences

  • Compound in : (5Z)-3-(2-Methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one Key Difference: Z-configuration at the thiazolidinone double bond (vs. E in the parent compound).

Physicochemical and Pharmacological Data Comparison

Compound logP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors Biological Activity
Target Compound () 4.9 1 7 Anti-diabetic (proprietary: Kinedak)
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene... () 3.2 2 8 Hypolipidemic (preclinical)
(4-Oxothiazolidin-5-ylidene)acetic acid derivative () 3.8 1 5 Anti-T. gondii
2-(4-Methoxybenzylidene) derivative () 2.5 1 6 Antiproliferative (in vitro)

Structural and Crystallographic Insights

  • Software Tools : SHELX , WinGX , and ORTEP are critical for resolving stereochemistry (e.g., E/Z configurations) and anisotropic displacement parameters.
  • Key Finding : The (2E,5E) configuration in the parent compound maximizes conjugation, stabilizing the planar structure and facilitating interactions with enzymatic active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.